(5Z)-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a nitrophenoxyethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-nitrophenoxyethanol with 4-formylbenzoic acid to form an intermediate, which is then reacted with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and a catalyst like sodium tungstate.
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (5Z)-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation. The nitrophenoxyethoxy group can interact with cellular proteins, leading to the disruption of critical pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{4-[2-(4-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its nitro group, which imparts unique electronic properties and reactivity. This makes it particularly effective in certain biological applications, such as its enhanced antimicrobial and anticancer activities.
Properties
IUPAC Name |
(5Z)-5-[[4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5S2/c27-23-22(33-24(32)25(23)18-4-2-1-3-5-18)16-17-6-10-20(11-7-17)30-14-15-31-21-12-8-19(9-13-21)26(28)29/h1-13,16H,14-15H2/b22-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBYKGZZXPTOFX-JWGURIENSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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